3-benzyl-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one
Description
3-Benzyl-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a benzyl group at position 3, a dimethylaminomethyl substituent at position 8, a hydroxyl group at position 7, and a methyl group at position 3. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and fluorescent properties.
Properties
Molecular Formula |
C20H21NO3 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
3-benzyl-8-[(dimethylamino)methyl]-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C20H21NO3/c1-13-15-9-10-18(22)17(12-21(2)3)19(15)24-20(23)16(13)11-14-7-5-4-6-8-14/h4-10,22H,11-12H2,1-3H3 |
InChI Key |
JVXCPKHRFJHYFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN(C)C)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the condensation of 3-(N,N-dimethylamino)phenol with ethyl 2-acetamide-3-oxobutyrate in the presence of anhydrous zinc chloride in absolute ethanol under reflux conditions . This reaction yields the desired compound with moderate efficiency.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of homogeneous or heterogeneous catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyl and dimethylamino groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the chromen-2-one ring can produce a dihydro derivative.
Scientific Research Applications
3-benzyl-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-benzyl-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory and antioxidant effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related coumarin derivatives from the provided evidence. Key differences in substituent positions, functional groups, and physicochemical properties are highlighted.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Position and Type The target compound features a benzyl group at position 3 and a dimethylaminomethyl group at position 8, distinguishing it from Compound 3 in , which has a dimethylaminobenzylamino substituent at position 6 . Substituent position significantly impacts electronic and steric properties. For instance, the benzyl group at position 3 in the target compound may enhance lipophilicity compared to the amino-linked benzyl group at position 6 in Compound 3. Compound 4 () contains a dimethylamino acryloyl group at position 6 and an ethyl group at position 4, which could influence solubility and π-conjugation compared to the methyl group at position 4 in the target compound .
Synthetic Efficiency
- Compound 3 () was synthesized via reductive amination with a 91% yield , suggesting high efficiency for similar coumarin derivatives . This method could theoretically apply to the target compound, though steric hindrance from the benzyl group at position 3 might require optimization.
Spectral and Analytical Data Compound 3’s IR spectrum shows strong O–H (3546 cm⁻¹) and C=O (1684 cm⁻¹) stretches, typical of hydroxylated coumarins. Its mass spectrum (m/z 324 [M⁺]) aligns with its molecular weight . The target compound would likely exhibit similar IR peaks but distinct fragmentation patterns due to the dimethylaminomethyl group.
Potential Applications The dimethylamino group in both the target compound and Compound 3 may enhance fluorescence or bioactivity. For example, dimethylamino-substituted coumarins are often used as pH-sensitive fluorophores .
Research Implications and Limitations
While the provided evidence lacks direct data on the target compound, the structural analogs underscore the importance of substituent positioning in tuning physicochemical and biological properties. Future studies should prioritize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
